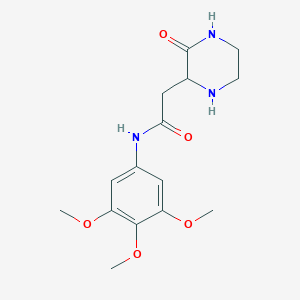

2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

2-(3-Oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a structurally complex molecule featuring a 3-oxopiperazine ring conjugated to a trimethoxyphenyl acetamide group. The 3-oxopiperazine moiety introduces a six-membered heterocyclic ring with both nitrogen and oxygen atoms, which can influence hydrogen bonding and electrostatic interactions in biological systems . The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may improve membrane permeability, a critical factor in drug design .

Properties

IUPAC Name |

2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-21-11-6-9(7-12(22-2)14(11)23-3)18-13(19)8-10-15(20)17-5-4-16-10/h6-7,10,16H,4-5,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAXVVAUPCUCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide , which highlights its structural components:

- Piperazine moiety : Contributes to its biological activity.

- Trimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

- Acetamide functional group : Imparts solubility and stability.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 345.36 g/mol |

The biological activity of 2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer proliferation, particularly those related to the microtubule dynamics.

- Receptor Binding : Its trimethoxyphenyl group may facilitate binding to various receptors, including those involved in neurotransmission and cell signaling.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It appears to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to other known tubulin inhibitors like colchicine and combretastatin.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with 2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide resulted in:

- Cell Viability Reduction : A decrease in viability by up to 70% at higher concentrations (10 µM).

- Apoptosis Induction : Increased markers of apoptosis were observed through flow cytometry analysis.

Neuroprotective Effects

In addition to its anticancer activity, the compound has been investigated for neuroprotective effects. Preliminary results suggest it may mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases.

Comparative Studies

Research comparing the efficacy of this compound with other known agents has yielded interesting insights:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | 5.0 | Tubulin polymerization inhibition |

| Colchicine | 1.0 | Tubulin polymerization inhibition |

| Combretastatin | 4.5 | Tubulin polymerization inhibition |

These findings indicate that while the compound is less potent than colchicine, it still holds promise as a therapeutic agent with a favorable safety profile.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Inferred based on structural similarities to compounds with known activities.

Impact of Core Structure on Bioactivity

- 3-Oxopiperazine vs.

- 3-Oxopiperazine vs. Indole : Indole-containing analogs () exhibit tubulin inhibition, whereas the 3-oxopiperazine’s conformational flexibility might favor binding to alternative targets, such as G-protein-coupled receptors or proteases .

Role of Substituents

- Trimethoxyphenyl Group: The 3,4,5-trimethoxy substitution (target compound) is associated with enhanced lipophilicity and receptor binding compared to dimethoxy () or monosubstituted phenyl groups. This substitution pattern is prevalent in anticancer agents like combretastatin analogs .

- Methylsulfanyl vs.

Research Findings and Gaps

- Anticancer Potential: Trimethoxyphenyl-containing compounds (e.g., ) show microtubule destabilization, but the target compound’s oxopiperazine core may confer unique apoptosis-inducing mechanisms .

- Antimicrobial Activity: Quinazolinone derivatives () demonstrate broad-spectrum antimicrobial effects, suggesting the target compound could be tested against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.